1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one is a chemical compound that features a complex aromatic structure It contains both amino and nitro functional groups, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of aniline derivatives, followed by acylation and subsequent reduction reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one involves its interaction with specific molecular targets. The nitro and amino groups
Properties
CAS No. |
80104-76-3 |
---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-[3-(2-amino-4-nitroanilino)phenyl]ethanone |
InChI |
InChI=1S/C14H13N3O3/c1-9(18)10-3-2-4-11(7-10)16-14-6-5-12(17(19)20)8-13(14)15/h2-8,16H,15H2,1H3 |
InChI Key |
XXIFKNDOYXUMRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.